![molecular formula C15H13N7O2 B2456156 N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazol-3-carboxamid CAS No. 2034414-40-7](/img/structure/B2456156.png)

N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazol-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

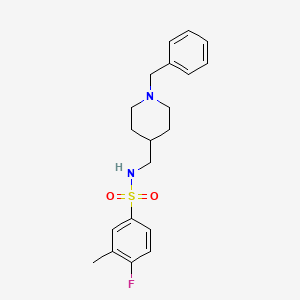

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2 and its molecular weight is 323.316. The purity is usually 95%.

BenchChem offers high-quality N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Triazol-Derivate wurden auf ihr antibakterielles Potenzial untersucht. Während spezifische Studien zu dieser Verbindung begrenzt sind, haben verwandte Triazol-Analoga Aktivität gegen Bakterienstämme wie Staphylococcus aureus und Escherichia coli gezeigt .

- Forscher erforschen weiterhin neuartige antibakterielle Wirkstoffe, um multiresistente Krankheitserreger zu bekämpfen, was Triazole zu einem interessanten Forschungsgebiet macht .

- Triazol-haltige Medikamente, darunter Fluconazol und Voriconazol, werden häufig als Antimykotika eingesetzt. Diese Verbindungen hemmen Pilzenzyme und -rezeptoren, wodurch sie gegen verschiedene Pilzinfektionen wirksam sind .

- Triazol-Derivate wurden auf ihre Antikrebs-Eigenschaften untersucht. Während spezifische Studien zu dieser Verbindung fehlen, haben andere Triazole vielversprechende Ergebnisse beim Hemmen des Wachstums und der Metastasierung von Krebszellen gezeigt .

- Triazol-Derivate, darunter Voriconazol, haben ein antivirales Potenzial gezeigt. Obwohl Daten zu dieser spezifischen Verbindung fehlen, deutet ihre Triazol-Struktur darauf hin, dass sie möglicherweise die Replikation oder den Eintritt von Viren stören kann .

Antibakterielle Aktivität

Antifungal-Eigenschaften

Antikrebs-Potenzial

Antivirale Aktivität

Wirkmechanismus

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of bacterial growth .

Biochemical Pathways

Similar compounds have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. Some compounds in the same family have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Biochemische Analyse

Biochemical Properties

It is known that triazolopyrazine derivatives, to which this compound belongs, have shown inhibitory activities toward c-Met/VEGFR-2 kinases These kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and proliferation

Cellular Effects

In cellular studies, some triazolopyrazine derivatives have shown excellent antiproliferative activities against various cancer cell lines . For instance, compound 17l, a triazolopyrazine derivative, exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of these cells

Molecular Mechanism

Molecular docking and dynamics simulations have indicated that some triazolopyrazine derivatives can bind to c-Met and VEGFR-2 proteins . These proteins are key players in various cellular signaling pathways, and their inhibition can lead to changes in gene expression and cellular function.

Eigenschaften

IUPAC Name |

1-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O2/c1-21-10-5-3-2-4-9(10)12(20-21)14(23)17-8-11-18-19-13-15(24)16-6-7-22(11)13/h2-7H,8H2,1H3,(H,16,24)(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPDXYIAXDICJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3C=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)

![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)

![N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456086.png)

![4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2456087.png)

![3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2456089.png)

![ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate](/img/structure/B2456092.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2456093.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate](/img/structure/B2456095.png)

![N-[(3-Ethyl-5-methyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2456096.png)